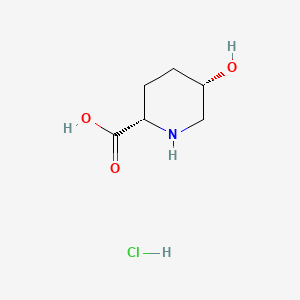

(2s,5s)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride

Beschreibung

BenchChem offers high-quality (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2S,5S)-5-hydroxypiperidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c8-4-1-2-5(6(9)10)7-3-4;/h4-5,7-8H,1-3H2,(H,9,10);1H/t4-,5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHYCCWEJZJLHW-FHAQVOQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NCC1O)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC[C@H]1O)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid Hydrochloride

Introduction

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid, also known as cis-5-Hydroxy-L-pipecolic acid, is a non-proteinogenic amino acid that has garnered significant interest in the pharmaceutical and chemical industries.[] Its rigid, chiral piperidine scaffold, adorned with hydroxyl and carboxylic acid functionalities, makes it a valuable building block for the synthesis of complex, biologically active molecules.[2] Notably, it serves as a crucial intermediate in the development of novel therapeutic agents, including inhibitors of bacterial β-lactamases, thereby addressing the pressing challenge of antibiotic resistance.[3] This guide provides a comprehensive overview of the scientifically robust and industrially viable synthesis pathways for producing (2S,5S)-5-hydroxypiperidine-2-carboxylic acid hydrochloride in high purity and stereochemical integrity.

Strategic Approaches to Stereoselective Synthesis

The paramount challenge in the synthesis of (2S,5S)-5-hydroxypiperidine-2-carboxylic acid lies in the precise control of the two stereocenters at the C2 and C5 positions to achieve the desired cis configuration. Two principal strategies have emerged as the most effective: a chemoenzymatic approach leveraging the selectivity of hydroxylase enzymes, and a purely chemical synthesis commencing from readily available chiral precursors like L-pyroglutamic acid.

Chemoenzymatic Synthesis: A Green and Efficient Pathway

The chemoenzymatic route offers an elegant and environmentally benign approach, capitalizing on the remarkable regio- and stereoselectivity of enzymes. This pathway typically involves the direct hydroxylation of L-pipecolic acid.

Core Principle: Enzymatic Hydroxylation

The key transformation in this pathway is the hydroxylation of L-pipecolic acid at the C5 position, catalyzed by a class of enzymes known as L-proline cis-4-hydroxylases.[4][5] These non-heme Fe(II)/α-ketoglutarate-dependent dioxygenases, despite their name, exhibit promiscuous activity towards L-pipecolic acid, yielding a mixture of hydroxylated products.[6] Through protein engineering, specific mutants of these enzymes have been developed to greatly favor the formation of the desired cis-5-hydroxy-L-pipecolic acid.[6]

Experimental Workflow: Enzymatic Hydroxylation

Sources

- 2. Buy (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid | 63088-78-8 [smolecule.com]

- 3. US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Enzymatic hydroxylation of L-pipecolic acid by L-proline cis-4-hydroxylases and isomers separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Refined regio- and stereoselective hydroxylation of L-pipecolic acid by protein engineering of L-proline cis-4-hydroxylase based on the X-ray crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]

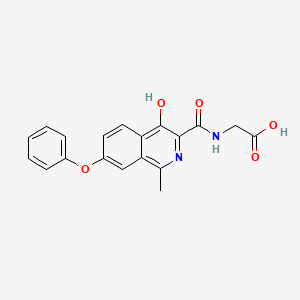

Introduction: The Strategic Importance of 5-Hydroxypiperidine-2-carboxylic Acid

An In-Depth Technical Guide to Novel Synthesis Methods for 5-Hydroxypiperidine-2-carboxylic Acid

5-Hydroxypiperidine-2-carboxylic acid, also known as 5-hydroxypipecolic acid, is a non-proteinogenic amino acid that has garnered significant attention from the scientific community. Its molecular structure, featuring a piperidine ring functionalized with both a hydroxyl and a carboxylic acid group at stereogenic centers, makes it a highly valuable chiral building block.[1][2] This compound serves as a versatile synthon in medicinal chemistry for constructing complex molecules with precise three-dimensional architectures.[1]

Its primary significance lies in its role as a crucial intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs).[3] Notably, specific stereoisomers of 5-hydroxypiperidine-2-carboxylic acid are key precursors for potent β-lactamase inhibitors, which are critical for overcoming bacterial resistance to β-lactam antibiotics.[4][5] The compound is also found in various natural sources, including plants like Morus alba and Calliandra angustifolia, suggesting inherent biological relevance.[6][]

The synthesis of this molecule, however, presents considerable challenges, primarily in controlling the relative and absolute stereochemistry at the C2 and C5 positions. Consequently, the development of novel, efficient, and stereoselective synthetic methods is a paramount objective for both academic research and industrial-scale pharmaceutical production. This guide provides an in-depth exploration of modern synthetic strategies that offer advantages in terms of stereocontrol, safety, and scalability over traditional approaches.

Pillar 1: Stereoselective Synthesis from Chiral Pool Precursors

One of the most effective strategies for synthesizing enantiomerically pure compounds is to begin with a readily available, inexpensive chiral molecule—a "chiral pool" approach. Glutamic acid and its derivative, pyroglutamic acid, are frequently employed as starting materials for this purpose.[4][5]

Causality Behind the Experimental Choice:

Starting with L-glutamic acid inherently sets the stereochemistry at what will become the C2 position of the piperidine ring. The primary challenge then becomes the diastereoselective construction of the six-membered ring and the introduction of the C5 hydroxyl group. An industrially optimized method detailed in recent patents focuses on a robust sequence involving homologation (carbon chain extension), cyclization, and stereoselective functionalization, which crucially avoids hazardous reagents like diazomethane and expensive heavy metal catalysts.[1][4]

Workflow: Synthesis via a Bicyclic Lactone Intermediate

A key innovation in this pathway is the formation and isolation of a crystalline bicyclic lactone intermediate, 5-acyl-2-oxa-5-azabicyclo[2.2.2]octan-3-one.[4] This rigid structure not only facilitates purification by crystallization—thereby ensuring high optical purity—but also directs subsequent reactions with high stereoselectivity.

Caption: Stereoselective synthesis pathway from pyroglutamic acid.[4]

Experimental Protocol: Synthesis of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid

The following protocol is a generalized representation based on the principles described in patent literature.[4][5]

-

Step 1: Homologation. A protected pyroglutamic acid derivative is subjected to a series of reactions to extend the carbon backbone, typically yielding a protected, functionalized acyclic intermediate.

-

Step 2: Formation of the Key Diester Intermediate. Further chemical modifications lead to the formation of a protected diester compound (represented as compound 7 in the patent literature), which contains the necessary atoms for the piperidine ring.[5]

-

Step 3: Selective Deprotection. The hydroxyl protecting group (P) on the intermediate is selectively removed to yield a crucial alcohol diester intermediate (compound 8).[4]

-

Step 4: Stereoselective Lactonization and Decarboxylation. The diester (compound 8) undergoes hydrolysis. The resulting diacid intermediate is then induced to cyclize. The steric constraints of the molecule favor the formation of a lactone between the hydroxyl group and one of the carboxyl groups. Subsequent decarboxylation proceeds stereoselectively due to the fixed conformation, yielding the crystalline bicyclic lactone (compound 9).[5] This step is critical as it purifies the desired cis-isomer.

-

Step 5: Final Hydrolysis. The purified bicyclic lactone (compound 9) is treated with acid (e.g., HCl) to hydrolyze both the lactone and the amide bond, affording the final (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid product with high purity.[4]

Pillar 2: Biocatalysis via Enzymatic Kinetic Resolution

Biocatalysis represents a powerful and green alternative for achieving high enantiomeric purity. Enzymatic kinetic resolution (EKR) is particularly well-suited for separating stereoisomers by leveraging an enzyme's ability to selectively catalyze a reaction on only one enantiomer in a racemic mixture.

Causality Behind the Experimental Choice:

Enzymes operate under mild conditions (temperature, pH) and exhibit exquisite stereoselectivity, often precluding the need for complex protecting group chemistry and avoiding harsh reagents.[1] This approach is ideal for producing optically pure compounds where traditional chemical methods may yield mixtures of stereoisomers. The synthesis of 5-hydroxypiperidine-2-carboxylic acid via EKR of an epoxy amino acid derivative is a novel strategy that efficiently separates stereoisomers and prevents the formation of regioisomeric impurities.[1]

Workflow: Enzymatic Resolution and Cyclization

The general workflow involves synthesizing a racemic precursor that can be resolved by an enzyme, followed by separation and conversion of the desired isomer into the final product.

Sources

- 1. (2R,5R)-5-Hydroxypiperidine-2-carboxylic Acid|CAS 448964-01-0 [benchchem.com]

- 2. Buy (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid | 63088-78-8 [smolecule.com]

- 3. Wholesale 5-Hydroxypiperidine-2-carboxylicacid CAS:13096-31-6 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 4. US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid - Google Patents [patents.google.com]

- 5. EP3091002A1 - Method for producing 5-hydroxypiperidine-2-carboxylic acid - Google Patents [patents.google.com]

- 6. Buy 5-Hydroxypiperidine-2-carboxylic acid | 13096-31-6 [smolecule.com]

A-Technical-Guide-to-the-Stereose-lective-Synthesis-of-(2s,5s)-5-Hydroxypiperidine-2-carboxylic-Acid

Abstract

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid, also known as L-cis-5-Hydroxypipecolic acid, is a non-proteinogenic amino acid characterized by a piperidine scaffold with two defined stereocenters.[] This structure is a key building block in medicinal chemistry and is found in various natural products.[][2] Its constrained cyclic nature makes it a valuable component for designing peptidomimetics and other bioactive molecules with specific conformational properties. This guide provides an in-depth analysis of the primary stereoselective strategies for its synthesis, focusing on chiral pool-based approaches and asymmetric catalysis. Detailed protocols, mechanistic insights, and a comparative analysis are presented to aid researchers in drug development and chemical synthesis.

Introduction: Significance and Stereochemical Challenges

The piperidine ring is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. The incorporation of hydroxyl and carboxylic acid functionalities, as in (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid, offers multiple points for further chemical modification while influencing the molecule's polarity and binding interactions.[2] It has been investigated for its potential neuroprotective properties and as an intermediate in the synthesis of potent enzyme inhibitors, such as β-lactamase inhibitors.[2][3]

The core synthetic challenge lies in the precise control of the two stereocenters at positions C2 and C5 to achieve the desired cis relative stereochemistry. The absolute configuration, (2S,5S), necessitates highly stereoselective transformations. This guide will explore two dominant and effective strategies to overcome this challenge:

-

Chiral Pool Synthesis: Leveraging readily available and optically pure starting materials, such as L-glutamic acid, where one or more stereocenters are already established.

-

Asymmetric Catalysis: Creating the desired stereocenters through the use of chiral catalysts that can differentiate between enantiotopic faces or groups.

Strategy I: Chiral Pool Synthesis from L-Glutamic Acid

One of the most established and reliable methods for synthesizing L-cis-5-Hydroxypipecolic acid begins with L-glutamic acid. This approach is advantageous as the stereocenter at C2 is sourced directly from the starting material, simplifying the stereochemical problem to the formation of the C5 stereocenter and cyclization.

The general workflow for this strategy involves the selective reduction of the γ-carboxylic acid, cyclization to form the piperidine ring, and subsequent stereoselective hydroxylation or a related transformation.

Workflow: L-Glutamic Acid to (2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid

Caption: Chiral pool synthesis pathway from L-Glutamic Acid.

Detailed Protocol: Synthesis via N-Benzyloxycarbonyl-L-glutamic acid α-methyl ester

This protocol is adapted from a well-established route that highlights the core principles of the chiral pool strategy.[4]

Step 1: Protection and Esterification L-glutamic acid is first protected at the amine and esterified to facilitate selective reactions. A common approach is the formation of N-benzyloxycarbonyl (Z) protected α-methyl ester (Z-Glu-OMe).[4]

-

Rationale: The Z-group provides robust protection for the amine under the conditions of the subsequent steps. Esterification of the α-carboxylic acid prevents its participation in the reduction step, directing the transformation to the γ-position.

Step 2: Selective Reduction and Cyclization The γ-carboxylic acid of Z-Glu-OMe is selectively reduced. This can be achieved through its conversion to a mixed anhydride followed by reduction with a mild reducing agent like sodium borohydride to the corresponding alcohol. The alcohol is then oxidized to an aldehyde, which undergoes spontaneous or catalyzed intramolecular reductive amination to form the piperidine ring.

Step 3: Introduction of the 5-Hydroxy Group and Deprotection A key variation in this approach involves a Dieckmann condensation of a suitably protected glutamic acid diester, followed by reduction and stereoselective hydroxylation. A more direct route involves the formation of a pyroglutamate intermediate which is then elaborated. A published efficient synthesis describes the conversion of Z-Glu-OMe into a key intermediate that upon cyclization and deprotection yields the target molecule.[4]

-

Causality: The stereochemistry at C2, derived from L-glutamic acid, directs the cyclization and subsequent transformations, often leading to a thermodynamically favored product with the desired cis stereochemistry.

Strategy II: Asymmetric Catalysis

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, creating stereocenters with high enantioselectivity from prochiral substrates. For the synthesis of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid, the asymmetric hydrogenation of a substituted pyridine derivative is a particularly elegant and efficient strategy.

Workflow: Asymmetric Hydrogenation of a Pyridinium Salt

Caption: Asymmetric synthesis via catalytic hydrogenation.

Detailed Protocol: Iridium-Catalyzed Asymmetric Hydrogenation

This approach utilizes a chiral iridium catalyst to perform a highly stereoselective hydrogenation of a 5-hydroxypicolinate pyridinium salt.[5] This method is notable for its high efficiency and excellent control over both enantioselectivity and diastereoselectivity.

Step 1: Substrate Synthesis The starting material is a 5-hydroxypicolinate derivative, which is converted into a pyridinium salt.

-

Materials: Ethyl 5-hydroxypicolinate, benzyl bromide.

-

Procedure: The ethyl 5-hydroxypicolinate is reacted with benzyl bromide in a suitable solvent like acetone to yield the corresponding N-benzyl pyridinium bromide.

Step 2: Asymmetric Hydrogenation The core of the synthesis is the asymmetric hydrogenation of the pyridinium salt using a chiral iridium catalyst.

-

Catalyst System: A common catalyst system involves [Ir(COD)Cl]₂ as the precursor and a chiral phosphine ligand, such as a derivative of the Segphos or Binap family.

-

Procedure: The pyridinium salt is dissolved in a solvent like methanol under an inert atmosphere. The iridium catalyst, pre-formed or generated in situ, is added. The reaction is then subjected to high-pressure hydrogen gas (e.g., 50-100 bar) and heated.

-

Causality: The chiral ligand coordinates to the iridium center, creating a chiral environment. The substrate coordinates to the metal, and hydrogen is delivered to one face of the aromatic ring preferentially, establishing both the C2 and C5 stereocenters simultaneously with high cis-diastereoselectivity and enantioselectivity.[5] This dearomatization strategy is powerful for accessing highly functionalized piperidines.[5]

Step 3: Deprotection The resulting protected piperidine ester is deprotected to yield the final product.

-

Procedure: The N-benzyl and ester protecting groups are typically removed in a single step via hydrogenolysis using a catalyst like Palladium on carbon (Pd/C) in the presence of hydrogen gas, followed by saponification if needed.

Comparative Analysis of Synthetic Strategies

| Parameter | Chiral Pool Synthesis (from L-Glutamic Acid) | Asymmetric Catalysis (Iridium-Catalyzed Hydrogenation) |

| Starting Material | L-Glutamic Acid (readily available, inexpensive) | 5-Hydroxypicolinic Acid (requires synthesis) |

| Stereocontrol | Relies on existing stereocenter and substrate control. | Catalyst-controlled, highly tunable. |

| Number of Steps | Generally longer, multi-step sequences. | Potentially shorter and more convergent. |

| Stereoselectivity | Can be high, but may require optimization. | Excellent enantioselectivity and diastereoselectivity (e.g., >95% ee, >20:1 dr).[5] |

| Scalability | Well-established for large-scale synthesis. | May require specialized high-pressure equipment and expensive catalysts. |

| Key Advantage | Utilizes a cheap, natural starting material. | High efficiency and stereochemical precision in a single key step. |

Conclusion and Future Perspectives

Both chiral pool synthesis and asymmetric catalysis represent robust and effective paradigms for the stereoselective synthesis of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid. The choice of strategy often depends on the specific requirements of the project, including scale, cost, and available expertise.

-

The chiral pool approach remains a workhorse, particularly for large-scale production, due to its reliance on an inexpensive starting material.

-

Asymmetric catalysis , particularly asymmetric hydrogenation, offers an elegant and highly efficient route that is ideal for rapid access to the target molecule and its analogs with exceptional stereochemical purity.

Future developments in this field will likely focus on biocatalytic and chemo-enzymatic routes. The use of engineered enzymes, such as hydroxylases or aminotransferases, could provide even more direct and environmentally benign pathways to this valuable building block from simple precursors like L-lysine.[6][7] These methods hold the promise of reducing step counts and improving the overall sustainability of the synthesis.

References

-

An efficient route to the α-methyl ester of L-glutamic acid, and its conversion into cis-5-hydroxy-L-pipecolic acid. Chemical Communications (RSC Publishing). Available at: [Link]

- Method for producing 5-hydroxypiperidine-2-carboxylic acid. Google Patents.

-

A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. National Institutes of Health. Available at: [Link]

-

Designing of an Efficient Whole-Cell Biocatalyst System for Converting L-Lysine Into Cis-3-Hydroxypipecolic Acid. PubMed Central. Available at: [Link]

-

Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

Biosynthesis of L-Pipecolic Acid and Its Hydroxylated Derivatives: Enzyme, Engineering, and Synthesis Method. ResearchGate. Available at: [Link]

Sources

- 2. Buy 5-Hydroxypiperidine-2-carboxylic acid | 13096-31-6 [smolecule.com]

- 3. US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid - Google Patents [patents.google.com]

- 4. An efficient route to the α-methyl ester of L-glutamic acid, and its conversion into cis-5-hydroxy-L-pipecolic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. Designing of an Efficient Whole-Cell Biocatalyst System for Converting L-Lysine Into Cis-3-Hydroxypipecolic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride, also known as cis-5-Hydroxy-L-pipecolic acid hydrochloride, is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperidine scaffold, combined with the stereospecific arrangement of its hydroxyl and carboxylic acid functional groups, makes it a valuable chiral building block for the synthesis of complex, biologically active molecules.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on practical insights for researchers in the field. The piperidine ring is a common motif in many biologically active compounds, and the specific stereochemistry of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid can greatly influence its interaction with biological targets.[1]

Chemical and Physical Properties

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride is a white to off-white crystalline solid. The presence of the hydrochloride salt enhances its stability and water solubility compared to the free base.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂ClNO₃ | [3][4] |

| Molecular Weight | 181.62 g/mol | [3][4] |

| CAS Number | 154307-84-3 | [3] |

| Appearance | White to almost white powder/crystal | [] |

| Melting Point | 258 °C (for the free acid) | [] |

| Storage Temperature | Room temperature, in an inert atmosphere | [3] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the piperidine ring protons. The protons on the carbons bearing the hydroxyl and carboxylic acid groups would appear as distinct signals. The presence of the hydrochloride salt may lead to broadening of the N-H and O-H protons, which would be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the piperidine ring and the carboxylic acid carbon. The chemical shifts of the carbons attached to the hydroxyl and carboxylic acid groups would be in the characteristic downfield regions.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band from the hydroxyl group and the carboxylic acid, typically in the range of 3400-2500 cm⁻¹. A strong carbonyl (C=O) stretching absorption from the carboxylic acid would be present around 1700-1730 cm⁻¹. The N-H stretching of the secondary amine hydrochloride would also be visible in the 2400-2800 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (m/z = 145.07) upon loss of HCl. Common fragmentation patterns for carboxylic acids include the loss of H₂O (M-18) and the carboxyl group (M-45).[6]

Synthesis

The stereospecific synthesis of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride is a key challenge, with several strategies developed to achieve high enantiomeric purity.

Chemical Synthesis from Chiral Precursors

A common and effective approach involves the use of readily available chiral starting materials. One reported synthesis utilizes L-pyroglutamic acid methyl ester as the chiral source.[2] A more recent and efficient synthesis also starts from commercially available methyl pyroglutamate and employs an asymmetric reduction of a ketone intermediate using an (S)-CBS oxazaborolidine catalyst as a key step to establish the desired stereochemistry of the hydroxyl group.

A generalized workflow for a chemical synthesis approach is outlined below:

Caption: Generalized chemical synthesis workflow.

Biocatalytic Synthesis

An alternative and increasingly popular approach is the use of biocatalysis. Enzymes such as proline hydroxylases have been shown to catalyze the hydroxylation of L-pipecolic acid to produce cis-5-hydroxy-L-pipecolic acid.[1] This method offers the advantages of high stereoselectivity and milder reaction conditions compared to traditional chemical synthesis.

Chemical Reactivity and Experimental Protocols

The chemical reactivity of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride is dictated by its three main functional groups: the secondary amine, the hydroxyl group, and the carboxylic acid.

N-Acylation

The secondary amine of the piperidine ring can be readily acylated to form amides. This is a common strategy for incorporating the hydroxypiperidine scaffold into larger molecules.

Exemplary Protocol for N-Acylation:

-

Dissolution: Dissolve (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride (1 equivalent) and a suitable base (e.g., triethylamine, 2.2 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane, DMF).

-

Activation: In a separate flask, activate the carboxylic acid to be coupled (1.1 equivalents) using a standard coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA).

-

Coupling: Add the activated carboxylic acid solution to the solution of the piperidine derivative at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Work-up: Quench the reaction with water and extract the product with a suitable organic solvent.

-

Purification: Purify the crude product by column chromatography.

Caption: General workflow for N-acylation.

Esterification

The carboxylic acid group can be esterified to protect it or to modify the compound's properties.

Exemplary Protocol for Esterification (Steglich Esterification): [7]

-

Dissolution: Dissolve (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride (1 equivalent), the desired alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous dichloromethane.

-

Coupling Agent: Cool the solution to 0 °C and add a coupling agent such as DCC or EDC (1.1 equivalents).

-

Reaction: Allow the reaction to warm to room temperature and stir until completion.

-

Filtration: Filter off the urea byproduct.

-

Work-up: Wash the filtrate with dilute acid and base, then dry over an anhydrous salt (e.g., Na₂SO₄).

-

Purification: Remove the solvent under reduced pressure and purify the ester by column chromatography.

Applications in Drug Discovery and Development

The primary application of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride is as a chiral building block in the synthesis of pharmaceutical compounds.[2][8]

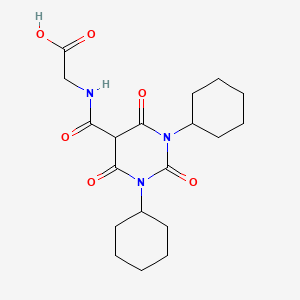

Intermediate for β-Lactamase Inhibitors

A notable application is its use as a precursor for the synthesis of the β-lactamase inhibitor, MK-7655.[1] β-lactamase inhibitors are crucial in combating bacterial resistance to β-lactam antibiotics. The specific stereochemistry of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid is essential for the biological activity of the final inhibitor.

Scaffold for Bioactive Molecules

The rigid piperidine core and the defined stereocenters of this compound make it an attractive scaffold for the development of novel therapeutic agents targeting a variety of biological pathways. Its derivatives have been explored for their potential in treating neurological disorders.[8]

Safety and Handling

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride is harmful if swallowed, in contact with skin, or if inhaled.[3][9] It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11] Avoid breathing dust. In case of contact with eyes or skin, rinse immediately with plenty of water. Store in a tightly sealed container in a dry and cool place.[3]

Conclusion

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride is a valuable and versatile chiral building block for the synthesis of complex and biologically active molecules. Its well-defined stereochemistry and the presence of multiple functional groups provide a rich platform for chemical modification. An understanding of its chemical properties, synthetic routes, and reactivity is essential for its effective utilization in drug discovery and development. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral intermediates like (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride is set to increase.

References

-

ResearchGate. Practical and Cost-Effective Manufacturing Route for the Synthesis of a β-Lactamase Inhibitor | Request PDF. [Link]

-

PubMed. Synthesis of pipecolic acid-based spiro bicyclic lactam scaffolds as beta-turn mimics. [Link]

- Google Patents. US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid.

-

PubChem. (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride | C6H12ClNO3. [Link]

-

MDPI. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. [Link]

-

PubMed. A concise synthesis of a β-lactamase inhibitor. [Link]

-

PubChem. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3. [Link]

-

Organic Syntheses. Esterification of Carboxylic Acids with. [Link]

-

SciSpace. Synthesis of 2S,5S- and 2R,5S-5-Hydroxypipecolic Acid via Amide-Methylenation of S-5-Hydroxy-2-piperidone with Dimethyltitanocen. [Link]

-

ResearchGate. 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... | Download Table. [Link]

-

ResearchGate. Selected IR stretching frequencies, and 1 H and 13 C NMR chemical shifts of the … [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubChem. (2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid | C6H11NO3. [Link]

- Google Patents. WO2011043661A1 - Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buy (2R,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride | 138662-59-6 [smolecule.com]

- 3. achmem.com [achmem.com]

- 4. biosynth.com [biosynth.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Buy (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid | 63088-78-8 [smolecule.com]

- 9. (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride | C6H12ClNO3 | CID 11367379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Page loading... [wap.guidechem.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Spectroscopic Characterization of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride: A Technical Guide

This technical guide provides an in-depth exploration of the spectroscopic characterization of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document outlines the foundational principles and practical methodologies for obtaining and interpreting key spectroscopic data. While a comprehensive, publicly available dataset of experimental spectra for this specific compound is limited, this guide offers a robust framework based on established spectroscopic principles and data from analogous structures.

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry, often serving as a versatile building block in the synthesis of novel therapeutic agents. Its rigid piperidine core, coupled with the stereochemically defined hydroxyl and carboxylic acid functional groups, makes it a valuable scaffold for creating compounds with specific biological activities. Accurate spectroscopic characterization is paramount to confirm its structure, purity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride, both ¹H and ¹³C NMR are essential for assigning the constitution and stereochemistry.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals for each of the non-equivalent protons on the piperidine ring and the hydroxyl and amine protons. The hydrochloride form will influence the chemical shifts, particularly of the protons adjacent to the protonated nitrogen atom. The spectrum should be recorded in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| H-2 | 3.8 - 4.0 | dd | J ≈ 10, 4 Hz | α to carboxyl and protonated amine, deshielded. |

| H-3a (ax) | 1.8 - 2.0 | m | - | Axial proton, shielded compared to equatorial. |

| H-3b (eq) | 2.1 - 2.3 | m | - | Equatorial proton, deshielded compared to axial. |

| H-4a (ax) | 1.6 - 1.8 | m | - | Axial proton. |

| H-4b (eq) | 2.0 - 2.2 | m | - | Equatorial proton. |

| H-5 | 4.2 - 4.4 | m | - | α to hydroxyl group, deshielded. |

| H-6a (ax) | 3.0 - 3.2 | m | - | α to protonated amine, deshielded. |

| H-6b (eq) | 3.4 - 3.6 | m | - | α to protonated amine, deshielded. |

| NH₂⁺ | 8.5 - 9.5 | br s | - | Exchangeable proton on the protonated amine. |

| OH | 4.5 - 5.5 | br s | - | Exchangeable proton of the hydroxyl group. |

| COOH | 12.0 - 13.0 | br s | - | Exchangeable proton of the carboxylic acid. |

Note: Chemical shifts are predictions and may vary based on solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Six distinct signals are expected, corresponding to the six carbon atoms of the piperidine ring and the carboxylic acid.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 58 - 62 | α to carboxyl and protonated amine. |

| C-3 | 28 - 32 | Aliphatic carbon. |

| C-4 | 25 - 29 | Aliphatic carbon. |

| C-5 | 65 - 69 | α to hydroxyl group. |

| C-6 | 48 - 52 | α to protonated amine. |

| COOH | 170 - 175 | Carboxylic acid carbon. |

Note: Chemical shifts are predictions and may vary based on solvent and concentration.

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride will be characterized by absorption bands corresponding to the O-H, N-H, C-H, C=O, and C-O bonds.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 (broad) | O-H stretch | Hydroxyl group |

| 3300 - 2500 (very broad) | O-H stretch | Carboxylic acid |

| ~3000 | N-H stretch | Ammonium (NH₂⁺) |

| 2950 - 2850 | C-H stretch | Aliphatic |

| ~1730 | C=O stretch | Carboxylic acid |

| ~1600 | N-H bend | Ammonium (NH₂⁺) |

| ~1200 | C-O stretch | Hydroxyl and Carboxylic acid |

The broadness of the O-H and N-H stretching bands is due to hydrogen bonding. The presence of the hydrochloride salt will result in a characteristic N-H stretching band for the ammonium group.

Experimental Protocol for IR Spectroscopy (ATR)

Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elucidation of the molecular structure through fragmentation patterns. For (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride, electrospray ionization (ESI) would be a suitable technique.

The expected molecular weight of the free base (C₆H₁₁NO₃) is approximately 145.16 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 146.17.

Predicted Fragmentation Pattern

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would likely involve initial fragmentation through the loss of water (H₂O) from the hydroxyl group or the loss of formic acid (HCOOH) from the carboxylic acid group. Subsequent fragmentation could involve the cleavage of the piperidine ring.

Experimental Protocol for Mass Spectrometry

Caption: Workflow for ESI-MS data acquisition and analysis.

Conclusion

The comprehensive spectroscopic characterization of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride requires a multi-technique approach. While this guide provides a predictive framework and standardized protocols, it is imperative for researchers to acquire and interpret their own experimental data to definitively confirm the structure and purity of their samples. The interplay of NMR, IR, and MS data provides a self-validating system for the unambiguous identification of this important chemical entity.

References

Due to the scarcity of a single, comprehensive public data source for the complete spectroscopic data of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride, this reference list includes sources for the general principles of spectroscopic interpretation for related compound classes and suppliers of the target molecule.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

PubChem entry for 5-Hydroxypipecolic acid. National Center for Biotechnology Information. [Link]

An In-Depth Technical Guide to the Mechanism of Action of (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride

Abstract

(2s,5s)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride is a synthetic, chiral piperidine derivative with a structural resemblance to the amino acid L-proline. This structural analogy is the cornerstone of its proposed biological activity, positioning it as a putative competitive inhibitor of proline dehydrogenase (PRODH), a critical enzyme in proline metabolism. The upregulation of PRODH has been implicated in the metabolic reprogramming of certain cancer cells, making it a compelling target for therapeutic intervention. This technical guide delves into the hypothesized mechanism of action of (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid as a PRODH inhibitor, providing a scientific rationale grounded in the principles of enzymology and drug discovery. We will explore the biochemical context of PRODH, the molecular interactions likely governing the inhibitory activity of this proline analogue, and the established experimental protocols for validating this hypothesis. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel metabolic inhibitors.

Introduction: The Significance of Proline Metabolism and Proline Dehydrogenase (PRODH)

Proline catabolism is a fundamental metabolic pathway that contributes to cellular energy production, redox balance, and biosynthesis. The first and rate-limiting step of this pathway is the oxidation of L-proline to Δ¹-pyrroline-5-carboxylate (P5C), a reaction catalyzed by the mitochondrial flavoenzyme proline dehydrogenase (PRODH)[1]. The resulting P5C can then be further metabolized to glutamate, feeding into the tricarboxylic acid (TCA) cycle.

In recent years, PRODH has emerged as a significant player in the metabolic landscape of cancer. Upregulated PRODH activity has been observed in several cancer types, where it is believed to support the high energetic and biosynthetic demands of rapidly proliferating tumor cells[2]. By fueling the TCA cycle and contributing to ATP production, PRODH activity is intimately linked to cancer cell survival and metastasis. This dependency presents a therapeutic vulnerability, making the development of PRODH inhibitors a promising strategy in oncology.

(2s,5s)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride, as a structural analogue of L-proline, is a compelling candidate for a PRODH inhibitor. Its piperidine core mimics the pyrrolidine ring of proline, while the carboxylic acid moiety is crucial for recognition and binding within the enzyme's active site. The stereochemistry of the hydroxyl group at the 5-position is anticipated to influence the binding affinity and selectivity.

Proposed Mechanism of Action: Competitive Inhibition of Proline Dehydrogenase

Based on its structural similarity to the natural substrate L-proline, the primary hypothesized mechanism of action for (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid is competitive inhibition of PRODH.

Core Principles of Competitive Inhibition:

Competitive inhibitors are molecules that reversibly bind to the active site of an enzyme, the same site where the substrate binds. This binding event prevents the substrate from accessing the active site, thereby reducing the rate of the enzymatic reaction. Key characteristics of competitive inhibition include:

-

The inhibitor and substrate compete for the same binding site.

-

The inhibition can be overcome by increasing the substrate concentration.

-

The inhibitor does not affect the maximum reaction rate (Vmax) but increases the apparent Michaelis constant (Km) of the enzyme for its substrate.

Molecular Interactions at the PRODH Active Site:

The active site of PRODH is characterized by specific amino acid residues that recognize and bind L-proline. While a co-crystal structure of PRODH with (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid is not currently available in the public domain, we can infer the likely interactions based on studies with other proline analogues[1][2]. It is anticipated that the carboxylic acid group of the inhibitor will form crucial ionic interactions with conserved positively charged residues, such as arginine and lysine, within the active site. The piperidine ring is expected to occupy the same hydrophobic pocket as the pyrrolidine ring of proline, stabilized by van der Waals interactions. The (5s)-hydroxyl group may form additional hydrogen bonds with active site residues, potentially enhancing binding affinity compared to proline itself.

Below is a conceptual diagram illustrating the proposed competitive inhibition of PRODH.

Caption: Competitive inhibition of PRODH by (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid.

Experimental Validation of the Mechanism of Action

To rigorously validate the proposed mechanism of action, a series of biochemical and cellular assays are required. The following protocols provide a framework for the characterization of (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid as a PRODH inhibitor.

In Vitro Enzyme Inhibition Assays

The foundational step in characterizing a putative enzyme inhibitor is to measure its effect on the enzyme's activity in a controlled, in vitro setting. Two well-established assays for measuring PRODH activity are the ortho-aminobenzaldehyde (o-AB) assay and the 2,6-dichlorophenolindophenol (DCPIP) assay.

3.1.1. The ortho-Aminobenzaldehyde (o-AB) Assay

This spectrophotometric assay is a continuous method that measures the formation of the PRODH product, P5C. P5C reacts with o-AB to form a dihydroquinazolinium adduct that absorbs light at 443 nm.

Experimental Protocol:

-

Reagent Preparation:

-

Assay Buffer: 20 mM MOPS, pH 7.5, 10 mM MgCl₂.

-

Substrate Stock: 1 M L-proline in assay buffer.

-

o-AB Stock: 100 mM o-aminobenzaldehyde in a suitable organic solvent (e.g., DMSO), protected from light.

-

Electron Acceptor Stock: 10 mM Menadione in ethanol.

-

Inhibitor Stock: A series of concentrations of (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride in assay buffer.

-

Enzyme: Purified recombinant PRODH.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

Assay Buffer

-

o-AB (final concentration ~4 mM)

-

Menadione (final concentration ~0.15 mM)

-

Varying concentrations of the inhibitor or vehicle control.

-

Purified PRODH enzyme.

-

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a short pre-incubation period.

-

Initiate the reaction by adding L-proline to a final concentration that is varied (e.g., 0-350 mM).

-

Immediately begin monitoring the increase in absorbance at 443 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plots.

-

Plot the reaction velocities against the substrate concentration for each inhibitor concentration.

-

Analyze the data using non-linear regression fitting to the Michaelis-Menten equation for competitive inhibition to determine the inhibition constant (Ki).

-

3.1.2. The 2,6-Dichlorophenolindophenol (DCPIP) Assay

This is another spectrophotometric assay that measures the reduction of the artificial electron acceptor DCPIP, which is coupled to the oxidation of proline by PRODH. The reduction of blue DCPIP to its colorless form is monitored by the decrease in absorbance at 600 nm.

Experimental Protocol:

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5, 2.5 mM MgCl₂, 1 mM KCN, 0.5 mM FAD.

-

Substrate Stock: 1 M L-proline in assay buffer.

-

DCPIP Stock: 1 mM 2,6-dichlorophenolindophenol in assay buffer.

-

Phenazine methosulfate (PMS) Stock: 10 mM in assay buffer.

-

Inhibitor Stock: A series of concentrations of (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride in assay buffer.

-

Enzyme: Purified recombinant PRODH or mitochondrial extracts.

-

-

Assay Procedure:

-

In a cuvette or 96-well plate, combine:

-

Assay Buffer

-

DCPIP (final concentration ~60 µM)

-

PMS (final concentration ~0.5 mM)

-

Varying concentrations of the inhibitor or vehicle control.

-

PRODH enzyme source.

-

-

Pre-incubate at a controlled temperature (e.g., 25°C).

-

Start the reaction by adding L-proline (final concentration ~150 mM).

-

Monitor the decrease in absorbance at 600 nm over time.

-

-

Data Analysis:

-

Determine the initial reaction rates from the linear phase of the absorbance change.

-

Calculate the percentage of inhibition at different inhibitor concentrations to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

To determine the Ki, perform the assay with varying substrate and inhibitor concentrations and analyze the data using Lineweaver-Burk or non-linear regression analysis.

-

The following diagram illustrates the general workflow for determining the inhibitory properties of the compound.

Caption: Workflow for the experimental validation of PRODH inhibition.

Cellular Assays

To ascertain if the inhibitory effect observed in vitro translates to a cellular context, assays using cancer cell lines with high PRODH expression (e.g., certain breast cancer cell lines) are essential.

3.2.1. Cellular Proline Metabolism Assay:

This assay measures the impact of the inhibitor on proline-dependent respiration in intact cells or isolated mitochondria.

Experimental Protocol:

-

Cell Culture: Culture a PRODH-expressing cancer cell line to the desired confluency.

-

Inhibitor Treatment: Treat the cells with varying concentrations of (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride for a defined period.

-

Measurement of Oxygen Consumption: Use a Seahorse XF Analyzer or a similar instrument to measure the oxygen consumption rate (OCR). Provide proline as a substrate to stimulate mitochondrial respiration.

-

Data Analysis: Compare the proline-driven OCR in treated versus untreated cells. A dose-dependent decrease in OCR would indicate inhibition of proline catabolism.

3.2.2. Cell Viability and Proliferation Assays:

These assays determine the downstream functional consequences of PRODH inhibition on cancer cell survival and growth.

Experimental Protocol:

-

Cell Seeding: Seed PRODH-expressing cancer cells in 96-well plates.

-

Treatment: Treat the cells with a range of concentrations of the inhibitor.

-

Incubation: Incubate for a period relevant to cell proliferation (e.g., 24, 48, 72 hours).

-

Viability/Proliferation Measurement: Use standard assays such as MTT, XTT, or CellTiter-Glo to quantify cell viability or proliferation.

-

Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) to assess the compound's anti-proliferative potency.

Quantitative Data Summary (Hypothetical)

While specific experimental data for (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid is not yet published, based on studies of similar proline analogues, we can anticipate the following range of values.

| Parameter | Expected Value Range | Significance |

| Ki (for PRODH) | 100 µM - 5 mM | Indicates the binding affinity of the inhibitor to the enzyme. A lower Ki signifies a more potent inhibitor. |

| IC50 (in vitro) | 200 µM - 10 mM | The concentration of inhibitor required to reduce enzyme activity by 50% under specific assay conditions. |

| GI50 (cellular) | 50 µM - 1 mM | The concentration of inhibitor that causes 50% inhibition of cell growth, indicating cellular potency. |

Conclusion and Future Directions

(2s,5s)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride represents a promising scaffold for the development of novel inhibitors targeting proline dehydrogenase. Its structural analogy to L-proline strongly suggests a competitive mechanism of action, which can be rigorously tested using the experimental protocols outlined in this guide. The validation of this compound as a potent and selective PRODH inhibitor would pave the way for further preclinical development, including pharmacokinetic and in vivo efficacy studies in relevant cancer models. Future research should also focus on obtaining a high-resolution co-crystal structure of the inhibitor bound to PRODH to definitively elucidate the molecular interactions and guide the rational design of next-generation inhibitors with improved potency and drug-like properties.

References

-

Tanner, J. J. (2020). Noncovalent Inhibition and Covalent Inactivation of Proline Dehydrogenase by Analogs of N-propargylglycine. Biochemistry, 59(44), 4287–4298. [Link]

-

Funck, D., et al. (2020). Appropriate Activity Assays Are Crucial for the Specific Determination of Proline Dehydrogenase and Pyrroline-5-Carboxylate Reductase Activities. Frontiers in Plant Science, 11, 611923. [Link]

-

Bogner, J. L., & Tanner, J. J. (2022). Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase. Organic & Biomolecular Chemistry, 20(3), 543-552. [Link]

-

Pandey, P. R., et al. (2019). Targeting Mitochondrial Proline Dehydrogenase with a Suicide Inhibitor to Exploit Synthetic Lethal Interactions with p53 Upregulation and Glutaminase Inhibition. Molecular Cancer Therapeutics, 18(8), 1374-1385. [Link]

Sources

- 1. Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, antiproliferative activity targeting lung cancer and in silico studies of hydroxypiperidine substituted thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 5-Hydroxypiperidine-2-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Abstract

The 5-hydroxypiperidine-2-carboxylic acid scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in numerous natural products and its versatile biological activities. This in-depth technical guide provides a comprehensive overview of the diverse pharmacological properties of its derivatives, with a focus on their potential as neuroprotective, antiviral, antibacterial, and enzyme-inhibiting agents. By synthesizing current research, this guide offers a rationale for the design and development of novel therapeutics based on this versatile scaffold, providing researchers, scientists, and drug development professionals with a critical resource for advancing their research endeavors.

Introduction: The Chemical and Biological Significance of the 5-Hydroxypiperidine-2-carboxylic Acid Core

5-Hydroxypiperidine-2-carboxylic acid, a non-proteinogenic amino acid, serves as a versatile chiral building block in organic synthesis.[1][2] Its rigid piperidine ring, coupled with the presence of hydroxyl and carboxylic acid functional groups, provides a unique three-dimensional structure that is amenable to a wide range of chemical modifications. This structural complexity allows for the precise orientation of pharmacophoric features, enabling potent and selective interactions with various biological targets.[2] The stereochemistry at the C2 and C5 positions plays a crucial role in determining the biological activity of its derivatives, a recurring theme that will be explored throughout this guide.[2]

This guide will delve into the key biological activities of 5-hydroxypiperidine-2-carboxylic acid derivatives, presenting a critical analysis of their mechanisms of action, structure-activity relationships (SAR), and therapeutic potential. We will explore their role as modulators of the central nervous system, their ability to combat viral and bacterial infections, and their capacity to inhibit key enzymes implicated in various disease states.

Neuroprotective Activities: Targeting Excitotoxicity and Oxidative Stress

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss, often linked to excitotoxicity and oxidative stress.[3][4] Derivatives of 5-hydroxypiperidine-2-carboxylic acid have emerged as promising neuroprotective agents, primarily through their ability to antagonize the N-methyl-D-aspartate (NMDA) receptor and mitigate oxidative damage.[5][6]

Mechanism of Action: NMDA Receptor Antagonism

Overactivation of the NMDA receptor, a key player in synaptic plasticity, leads to excessive calcium influx and subsequent neuronal death.[7] Several piperidine-2-carboxylic acid derivatives have been shown to act as competitive antagonists at the NMDA receptor, thereby preventing glutamate-induced excitotoxicity.[7] The carboxylic acid moiety is crucial for binding to the receptor, while modifications on the piperidine ring and the nitrogen atom influence potency and selectivity.[7]

dot

Caption: NMDA Receptor Antagonism by 5-Hydroxypiperidine-2-carboxylic Acid Derivatives.

Structure-Activity Relationship (SAR) for Neuroprotection

The neuroprotective effects of these derivatives are intrinsically linked to their structural features. Key SAR observations include:

-

The Carboxylic Acid: Essential for interaction with the NMDA receptor.[7]

-

Piperidine Ring Substitution: The position and nature of substituents on the piperidine ring significantly impact antagonist potency. For instance, the introduction of a phosphonomethyl group at the 4-position has been shown to yield potent NMDA antagonists.[7]

-

Stereochemistry: The absolute stereochemistry at the chiral centers of the piperidine ring is a critical determinant of activity. Often, one enantiomer exhibits significantly higher potency than the other.

| Compound/Analog | Modification | Target | Assay | IC50/Ki | Reference |

| CGS 19755 | (+/-)-cis-4-(phosphonomethyl)-2-piperidine carboxylic acid | NMDA Receptor | Radioligand Binding ([3H]CGS 19755) | 40-2000 nM (inhibition constant) | [7] |

| SDZ EAB-515 | (S)-α-amino-5-phosphonomethyl[1,1'-biphenyl]-3-propanoic acid | NMDA Receptor | Protection against neurotoxicity | 1.3-5.6 µM | [7] |

In Vitro and In Vivo Evidence of Neuroprotection

Studies utilizing cellular and animal models of neurodegeneration have provided evidence for the neuroprotective effects of these compounds. In vitro, they have been shown to protect cultured neurons from excitotoxic insults induced by NMDA.[7] In vivo models of Parkinson's disease have demonstrated that N-pyrrolyl hydrazide-hydrazone derivatives, which can be synthesized from piperidine precursors, exhibit strong antioxidant activity by maintaining glutathione levels and reducing lipid peroxidation, leading to the protection of neurons from rotenone-induced damage.[8]

Antiviral Activity: A Focus on Influenza Virus Inhibition

The emergence of drug-resistant viral strains necessitates the development of novel antiviral agents with unique mechanisms of action. Piperidine derivatives have shown considerable promise as inhibitors of the influenza virus.[1][9][10][11]

Mechanism of Action: Interference with Viral Replication

A series of piperidine-based derivatives have been identified as potent inhibitors of influenza virus replication.[1][9][10][11] Time-of-addition experiments suggest that these compounds interfere with an early to middle stage of the viral replication cycle, a mechanism distinct from that of neuraminidase inhibitors.[1][9][10][11] Some N-benzyl 4,4-disubstituted piperidines have been shown to inhibit the low pH-induced hemagglutinin (HA)-mediated membrane fusion process, a critical step in viral entry.[12]

dot

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Buy (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid | 63088-78-8 [smolecule.com]

- 3. Neuroprotective effects of neuropeptide Y-Y2 and Y5 receptor agonists in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxidative stress in neurodegeneration: in vitro models for investigating cellular damage and neuroprotective strategies [pharmacia.pensoft.net]

- 5. New β-Lactamase Inhibitors in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sci-Hub: are you are robot? [sci-hub.st]

- 8. Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo [mdpi.com]

- 9. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. N-benzyl 4,4-disubstituted piperidines as a potent class of influenza H1N1 virus inhibitors showing a novel mechanism of hemagglutinin fusion peptide interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Evaluation of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride

This guide provides a comprehensive framework for the in vitro investigation of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride. This chiral piperidine derivative, a natural product found in various plants such as Calliandra angustifolia and Morus alba, holds significant potential in medicinal chemistry and drug development.[] While primarily recognized as a valuable synthetic intermediate for β-lactamase inhibitors, its inherent bioactivity warrants thorough exploration.[2] This document outlines key in vitro assays to elucidate its potential enzymatic inhibition, cytotoxicity, and its role as a precursor in plant defense signaling pathways.

Compound Profile and Rationale for In Vitro Studies

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride is a structurally unique molecule featuring a piperidine ring with hydroxyl and carboxylic acid functional groups.[3][4] This specific stereochemistry is crucial for its interaction with biological targets.[3] The hydrochloride salt enhances its stability and solubility for experimental use.

The primary motivations for its in vitro study are twofold:

-

β-Lactamase Inhibition: Its role as a precursor for β-lactamase inhibitors suggests that the core molecule itself may possess inhibitory activity against these bacterial enzymes, which are a major cause of antibiotic resistance.[2]

-

Plant Immune Response: As a derivative of pipecolic acid, it is a potential precursor to N-hydroxypipecolic acid (NHP), a key signaling molecule in plant systemic acquired resistance (SAR).[4]

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | (2S,5S)-5-hydroxypiperidine-2-carboxylic acid;hydrochloride | [5] |

| Molecular Formula | C₆H₁₂ClNO₃ | [5] |

| Molecular Weight | 181.62 g/mol | [5] |

| Appearance | White to almost white powder crystal | [] |

| Melting Point | 258 °C | [] |

| Storage | 2-8 °C, protect from light | [] |

Investigation of β-Lactamase Inhibitory Activity

The increasing prevalence of bacterial resistance to β-lactam antibiotics necessitates the discovery of novel β-lactamase inhibitors.[6] Given that (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid serves as a building block for such inhibitors, direct evaluation of its activity is a logical first step.

Rationale for Experimental Design

A cell-free enzymatic assay is the most direct method to determine if the compound inhibits β-lactamase activity. The chromogenic cephalosporin nitrocefin is a widely used substrate that changes color upon hydrolysis by β-lactamases, providing a straightforward spectrophotometric readout.

Experimental Workflow: β-Lactamase Inhibition Assay

Caption: Workflow for β-lactamase inhibition assay.

Detailed Protocol: Nitrocefin-Based β-Lactamase Inhibition Assay

-

Reagent Preparation:

-

Assay Buffer: 50 mM sodium phosphate buffer, pH 7.0.

-

Test Compound: Prepare a 10 mM stock solution of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride in sterile deionized water. Create serial dilutions in the assay buffer to achieve final concentrations ranging from 0.1 µM to 1000 µM.

-

β-Lactamase Solution: Reconstitute commercially available β-lactamase (e.g., from Bacillus cereus) in the assay buffer to a final concentration of 1 U/mL.

-

Nitrocefin Solution: Prepare a 1 mM stock solution of nitrocefin in DMSO. Dilute in assay buffer to a working concentration of 100 µM immediately before use.

-

-

Assay Procedure:

-

In a 96-well microplate, add 10 µL of each test compound dilution.

-

Add 80 µL of the β-lactamase solution to each well.

-

Include a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of the nitrocefin working solution to all wells.

-

Immediately measure the absorbance at 490 nm every minute for 30 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial rate of reaction (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ of positive control)] * 100

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Assessment of Cytotoxicity

Understanding the cytotoxic profile of a compound is fundamental in early-stage drug development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.

Rationale for Cell Line Selection

A panel of human cancer cell lines is recommended to assess the potential for broad or selective anticancer activity. Based on studies of other piperidine derivatives, the following cell lines are suggested:

-

HepG2 (Hepatocellular carcinoma)

-

MCF-7 (Breast adenocarcinoma)

-

HCT-116 (Colorectal carcinoma)

-

A non-cancerous cell line, such as AML12 (mouse hepatocyte) or 3T3 (mouse fibroblast), should be included to evaluate selectivity.

Experimental Workflow: MTT Cytotoxicity Assay

Caption: Workflow for MTT cytotoxicity assay.

Detailed Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding:

-

Culture selected cell lines in their respective recommended media.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

-

Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a range of concentrations of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride in the appropriate cell culture medium.

-

Remove the old media from the wells and add 100 µL of the media containing the test compound at various concentrations (e.g., 0.1 to 1000 µM).

-

Include a vehicle control (media with the same concentration of the solvent used for the compound stock).

-

Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.

-

-

MTT Reagent and Solubilization:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

After the incubation period, add 10 µL of the MTT solution to each well.

-

Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

-

Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) * 100

-

Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value.

-

Investigation of the Role in the N-hydroxypipecolic Acid (NHP) Pathway

The structural similarity of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid to pipecolic acid suggests it could be a substrate for Flavin-dependent monooxygenase 1 (FMO1), the enzyme responsible for converting pipecolic acid to the plant immune signal NHP.

Rationale for Enzymatic Assay

An in vitro enzymatic assay using recombinant FMO1 can determine if (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid is a substrate for this enzyme. The assay would monitor the consumption of the NADPH cofactor, which can be measured by a decrease in absorbance at 340 nm.

Experimental Workflow: FMO1 Enzymatic Assay

Caption: Workflow for FMO1 enzymatic assay.

Detailed Protocol: FMO1-Mediated NADPH Depletion Assay

-

Reagent Preparation:

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 8.0.

-

Test Compound: Prepare a 10 mM stock solution of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride in the assay buffer. Prepare serial dilutions.

-

Recombinant FMO1: Express and purify FMO1 from a suitable system (e.g., E. coli). Dilute the purified enzyme in the assay buffer.

-

NADPH Solution: Prepare a 10 mM stock solution of NADPH in the assay buffer.

-

-

Assay Procedure:

-

In a quartz cuvette, combine 800 µL of assay buffer, 50 µL of the FMO1 enzyme solution, and 50 µL of the test compound solution.

-

Include a control reaction without the test compound.

-

Equilibrate the mixture to 30°C.

-

Initiate the reaction by adding 100 µL of the NADPH solution.

-

Immediately monitor the decrease in absorbance at 340 nm for 10 minutes using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of NADPH consumption from the slope of the linear portion of the absorbance vs. time plot, using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

-

Plot the reaction rate against the substrate (test compound) concentration.

-

If the compound is a substrate, determine the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ) by fitting the data to the Michaelis-Menten equation.

-

Concluding Remarks

The in vitro studies outlined in this guide provide a robust starting point for characterizing the biological activities of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride. The data generated from these assays will be instrumental in determining its potential as a lead compound for the development of novel β-lactamase inhibitors or as a tool to modulate plant immune responses. A thorough understanding of its enzymatic inhibition profile and cytotoxicity is a critical step in the journey from a promising natural product to a potential therapeutic or agricultural agent.

References

- Google Patents. (2017). Method for producing 5-hydroxypiperidine-2-carboxylic acid. US9790181B2.

-

Pharmaffiliates. (n.d.). CAS No : 63088-78-8 | Product Name : (2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid. Available at: [Link]

-

MDPI. (2022). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Available at: [Link]

- Google Patents. (2013). β-lactamase inhibitors. US8487093B2.

-

PubChem. (n.d.). (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride. Available at: [Link]

- Google Patents. (2016). Beta-lactamase inhibitor compounds. US9309245B2.

- Google Patents. (2021). Beta-lactamase inhibitor and use thereof. US20210032260A1.

-

Drawz, S. M., & Bonomo, R. A. (2010). Three Decades of β-Lactamase Inhibitors. Clinical Microbiology Reviews, 23(1), 160–201. Available at: [Link]

-

MDPI. (2022). In Vitro Evaluation of Pharmacokinetic Properties of Selected Dual COX-2 and 5-LOX Inhibitors. Available at: [Link]

-

bioRxiv. (2021). Structure Activity Relationship of USP5 Allosteric Inhibitors. Available at: [Link]

-

Journal of King Saud University - Science. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Available at: [Link]

-

ResearchGate. (n.d.). Cytotoxicity diagrams of the cancer cell lines (A549, HL60, HT29, H2052,[³¹] H28[³¹]) treated with different concentrations for 24 h*. Available at: [Link]

-

PubMed Central (PMC). (2025). Synthetic Linear Lipopeptides and Lipopeptoids Induce Apoptosis and Oxidative Stress: In Vitro Cytotoxicity and SAR Evaluation Against Cancer Cell Lines. Available at: [Link]

- Google Patents. (2010). Beta lactamase inhibitors. WO2010118361A1.

-

MDPI. (2024). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Available at: [Link]

Sources

- 2. US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid - Google Patents [patents.google.com]

- 3. Buy (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid | 63088-78-8 [smolecule.com]

- 4. Buy (2R,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride | 138662-59-6 [smolecule.com]

- 5. (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride | C6H12ClNO3 | CID 11367379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Three Decades of β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to (2s,5s)-5-Hydroxypiperidine-2-carboxylic Acid Targets

For Immediate Release

This technical guide provides an in-depth analysis of the potential therapeutic targets of (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid, a chiral piperidine derivative with significant promise in drug discovery and development. Synthesizing current research and field-proven insights, this document serves as a critical resource for researchers, scientists, and drug development professionals.

Executive Summary

(2s,5s)-5-Hydroxypiperidine-2-carboxylic acid, also known as L-cis-5-Hydroxypipecolic acid, is a naturally occurring, non-proteinogenic amino acid found in various plant species. Its rigid bicyclic structure and stereochemically defined functional groups—a carboxylic acid and a hydroxyl group—make it a highly valuable chiral building block in medicinal chemistry. While its primary established role is as a key intermediate in the synthesis of potent β-lactamase inhibitors, emerging evidence and structural analogies suggest a broader therapeutic potential, particularly in the realm of central nervous system (CNS) disorders. This guide will first detail its established application in the development of β-lactamase inhibitors and subsequently explore its hypothesized direct therapeutic targets within the CNS, providing a roadmap for future research and drug development.

Core Application: A Scaffold for Novel β-Lactamase Inhibitors

The most well-documented application of (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid is as a crucial precursor for the synthesis of advanced β-lactamase inhibitors.[1] Bacterial resistance to β-lactam antibiotics, mediated by the production of β-lactamase enzymes, represents a significant global health threat. This molecule provides a rigid and stereochemically defined scaffold for the design of inhibitors that can effectively neutralize these bacterial defense mechanisms.

Mechanism of Action